![molecular formula C25H25N3O2 B2558381 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1286709-63-4](/img/structure/B2558381.png)
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocycle that is used in various applications such as pharmaceuticals, organic materials, and natural products . Compounds with this scaffold have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, IR spectroscopy, mass spectrometry, and NMR spectroscopy . These techniques can provide information on the compound’s molecular geometry, functional groups, molecular weight, and the connectivity of its atoms.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolopyrazine derivatives, for example, have been involved in a variety of reactions due to their diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, its IR spectrum would provide information about its functional groups , and its NMR spectrum would provide information about the connectivity of its atoms .Aplicaciones Científicas De Investigación
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . The design and synthesis of related benzamide derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting that this compound could be part of a new class of anti-tubercular drugs .
Alzheimer’s Disease Treatment
Derivatives of this compound have been designed as acetylcholine esterase (AChE) inhibitors, which are used in the treatment of Alzheimer’s disease (AD). These derivatives have shown potent inhibition of AChE, indicating the potential of this compound in AD treatment strategies .
Anticancer Activity
Some derivatives incorporating the core structure of this compound have exhibited strong cytotoxicity against various human cancer cell lines. This suggests that the compound could be a promising candidate for further development as an anticancer agent .
PI3Kδ Inhibition
The compound has been part of the discovery process for novel pyrazolopyridine derivatives that act as potent and orally available PI3Kδ inhibitors. These inhibitors have applications in treating disorders related to immune system dysregulation .
Antibacterial Properties
Research into substituted derivatives of this compound has revealed antibacterial activities , which could be beneficial in developing new antibacterial drugs .
Synthetic Approaches and Biological Activities
The compound is central to the synthesis of pyrrolopyrazine derivatives, which have been studied for their biological activities. This research could lead to the development of new drugs with various pharmacological effects .
Direcciones Futuras
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its biological activity in more detail.
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds have shown to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This process is crucial in many cellular processes, including cell signaling, growth, and division.
Biochemical Pathways
Kinase inhibitors, like some pyrrolopyrazine derivatives, can affect multiple pathways, including the ras–mek–erk, plcγ, and pi3k–akt pathways . These pathways are involved in regulating cell proliferation, migration, angiogenesis, and other processes .
Result of Action
Kinase inhibitors can lead to the inhibition of cell proliferation and induction of apoptosis .
Propiedades
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-3-20-11-7-8-18(2)23(20)26-22(29)17-28-15-13-21-12-14-27(24(21)25(28)30)16-19-9-5-4-6-10-19/h4-15H,3,16-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNSFXNSJOPQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)
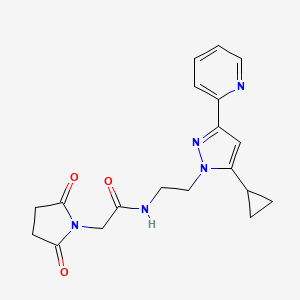
![5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2558301.png)
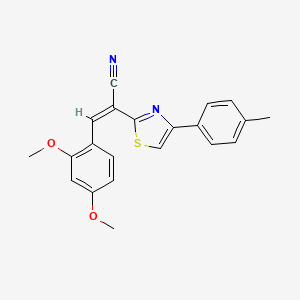

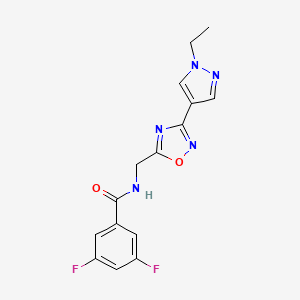


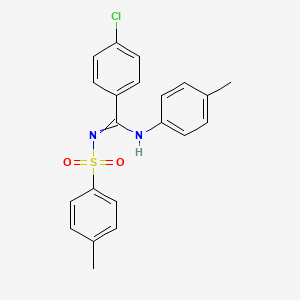
![N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2558315.png)
![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)
![6-methoxy-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2558318.png)
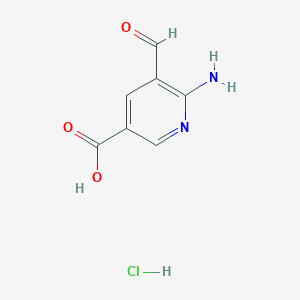
![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)